5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE is a complex organic compound that features a bromine atom, a quinoxaline moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives.
Scientific Research Applications
5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Another brominated compound with different functional groups and applications.
5-Bromo-N-ethyl-2-fluorobenzamide: A similar compound with a fluorine atom instead of a quinoxaline moiety.
Uniqueness
5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE is unique due to its combination of a bromine atom, a quinoxaline moiety, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H16BrN3O2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-bromo-N-(2-ethyl-5-quinoxalin-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O2/c1-2-13-7-8-14(18-12-23-15-5-3-4-6-16(15)24-18)11-17(13)25-21(26)19-9-10-20(22)27-19/h3-12H,2H2,1H3,(H,25,26) |
InChI Key |
CFOWKHXOBUTMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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